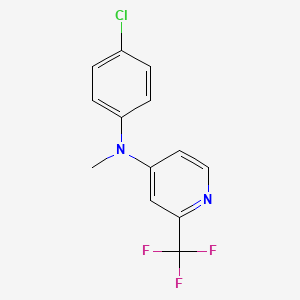
N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine
Übersicht
Beschreibung
The compound is a derivative of N-phenylbenzamide . N-phenylbenzamide derivatives are often synthesized for their antifungal and insecticidal properties . They are typically characterized by the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an amide group (a nitrogen atom bonded to a carbonyl group), and various other substituents .
Synthesis Analysis
While specific synthesis methods for “N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine” were not found, similar compounds have been synthesized through multi-step reactions . For example, N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized via four-step reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been verified using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . These techniques allow for the identification of the various functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve functionalizing both N-acylation and S-alkylation in a concerted fashion . This allows for the creation of a variety of derivatives with different properties .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Transformation
N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine and its derivatives are subject to environmental processes such as biotransformation and transfer between compartments, which can substantially influence their isomeric composition. Studies have highlighted remarkable changes and shifts in the ratios of DDT-related compounds, including o,p′-/p,p′-ratios, which are influenced by environmental processes like volatility from soil to air, environmental stability in soil, and bioaccumulation in fishes. These findings suggest a nuanced behavior of such compounds in the environment, pointing towards the need for isomer-specific analysis to gain deeper insights into environmental processes and impacts (Ricking & Schwarzbauer, 2012).
Treatment and Remediation Techniques
N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine and related compounds present in pesticide industry wastewater pose significant challenges due to their toxic pollutants. Studies have shown that biological processes, such as membrane bioreactors, in combination with granular activated carbon, can remove a significant portion (80-90%) of these compounds from wastewater. This combined approach potentially yields a high-quality effluent, showcasing an effective treatment strategy for high-strength wastewaters rich in recalcitrant compounds (Goodwin et al., 2018).
Photophysical Properties for Optoelectronic Applications
Compounds containing N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine structures have been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine rings, which are structurally related to N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine, into π-extended conjugated systems has shown great promise for the creation of novel optoelectronic materials. These compounds have been applied in devices related to photo- and electroluminescence, highlighting their significance in the development of luminescent small molecules and chelate compounds for optoelectronic applications (Lipunova et al., 2018).
Wirkmechanismus
While the specific mechanism of action for “N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine” is not known, similar compounds have been found to bind with the DNA duplex . This binding affinity, particularly within the minor groove of the DNA, can result in the formation of a stable complex .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-19(10-4-2-9(14)3-5-10)11-6-7-18-12(8-11)13(15,16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLWQGXZQRPJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=CC(=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-methyl-2-(trifluoromethyl)-4-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine](/img/structure/B3126866.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine](/img/structure/B3126870.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3126880.png)
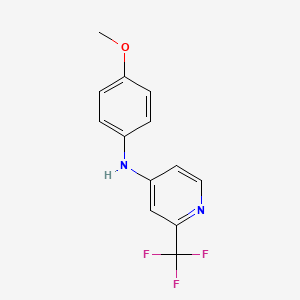
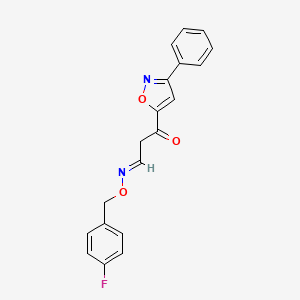
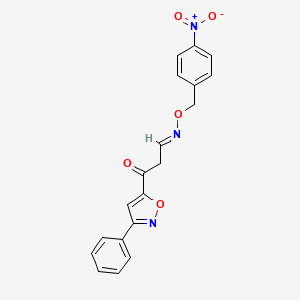
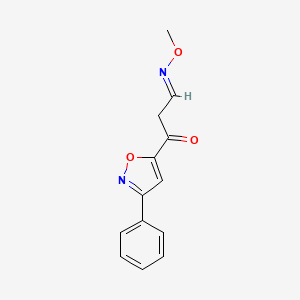
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3126911.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3126919.png)
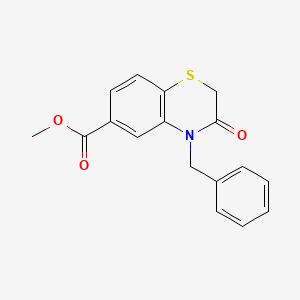
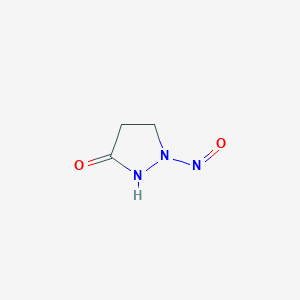
![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)